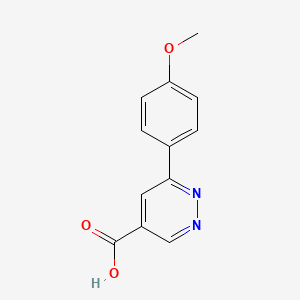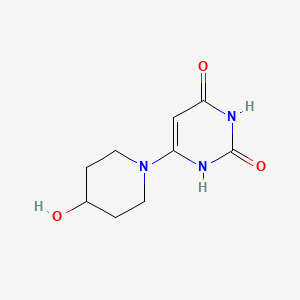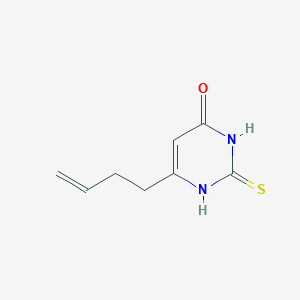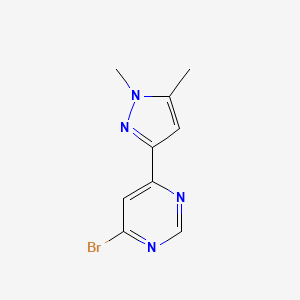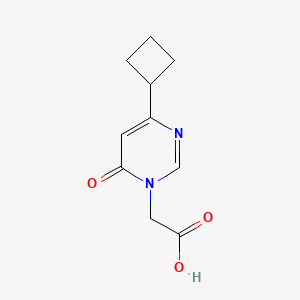
(1-(3-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-(3-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol” is a chemical compound . The IUPAC name of this compound is [1-(3-amino-2-pyridinyl)-4-piperidinyl]methanol . It has a molecular weight of 207.28 . The compound is stored at room temperature and it is in the form of oil .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The InChI code of the compound is 1S/C11H17N3O/c12-10-2-1-5-13-11(10)14-6-3-9(8-15)4-7-14/h1-2,5,9,15H,3-4,6-8,12H2 . This code provides a standard way to encode the compound’s structure and formula.Chemical Reactions Analysis
While specific chemical reactions involving “(1-(3-Aminopyridin-2-yl)-4-methylpyrrolidin-3-yl)methanol” are not available, similar compounds have been studied. For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.28 . It is stored at room temperature and is in the form of oil .Applications De Recherche Scientifique
Synthetic Methodologies
- The synthesis of related compounds involves innovative methodologies, such as the double reduction of cyclic sulfonamides for producing molecules like (4S-phenylpyrrolidin-2R-yl)methanol. This process utilizes cyclic aryl sulfonamides reductively ring-opened to furnish amino products, representing an efficient means to construct molecules with both the sulfonamide functional group and aromaticity of the aryl substituent being manipulated (Evans, 2007).
- Another approach includes the NBS mediated one-pot regioselective synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines, highlighting a mild protocol towards the synthesis of complex heterocycles (Aggarwal et al., 2016).
Pharmacological Studies
- Although the requirement was to exclude drug use and dosage, it's worth mentioning that related structures have been evaluated for pharmacological potentials, such as TRPV4 antagonists for pain treatment. The studies involved design, synthesis, and structure-activity relationship (SAR) analysis, showcasing the therapeutic application of similar compounds (Tsuno et al., 2017).
Material Sciences
- In material sciences, complexes like (N-(methylpyridin-2-yl)-amidino-O-alkylurea)copper(II) halides have been investigated for their crystal engineering, which depends on hydrogen bonding to generate various supramolecular architectures. This research provides insight into the structuring of materials at the molecular level for specific properties and functions (Suksangpanya et al., 2004).
Catalytic Studies
- The catalytic studies involving aromatic amine ligands and copper(I) chloride for polymerizing phenols demonstrate the efficiency of related ligands in catalysis, emphasizing their role in accelerating reaction rates and influencing product selectivity (Kim et al., 2018).
Propriétés
IUPAC Name |
[1-(3-aminopyridin-2-yl)-4-methylpyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-5-14(6-9(8)7-15)11-10(12)3-2-4-13-11/h2-4,8-9,15H,5-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIYQZNGUHTAGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C2=C(C=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


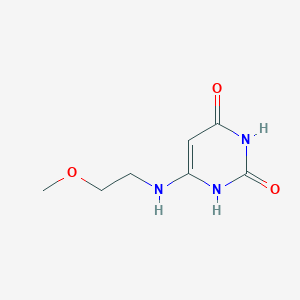
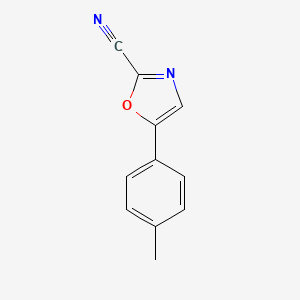
![6-(Benzo[d][1,3]dioxol-5-yl)-3-chloropyridazine-4-carboxylic acid](/img/structure/B1480954.png)
![1-Cyclopropyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480955.png)
